molecular formula C23H24N4O4S B14958808 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14958808
M. Wt: 452.5 g/mol
InChI Key: WXCVUEOYZGCTFK-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidine ring, and a dimethoxybenzyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The pyrrolidine ring can be synthesized via cyclization reactions involving amines and ketones. The final step involves coupling the thiadiazole and pyrrolidine rings with the dimethoxybenzyl group under specific conditions, such as the use of palladium-catalyzed C-C bond formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and thiadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide
  • N-(3,5-Dimethoxybenzoyl)glycine
  • 3,4-Dimethoxybenzyl derivatives

Uniqueness

Compared to similar compounds, N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24N4O4S/c1-14-6-4-5-7-17(14)27-13-16(12-21(27)28)22(29)24-23-26-25-20(32-23)11-15-8-9-18(30-2)19(10-15)31-3/h4-10,16H,11-13H2,1-3H3,(H,24,26,29)

InChI Key

WXCVUEOYZGCTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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